2-(7-Chloroheptyl)thiophene 2-(7-Chloroheptyl)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13307613
InChI: InChI=1S/C11H17ClS/c12-9-5-3-1-2-4-7-11-8-6-10-13-11/h6,8,10H,1-5,7,9H2
SMILES: C1=CSC(=C1)CCCCCCCCl
Molecular Formula: C11H17ClS
Molecular Weight: 216.77 g/mol

2-(7-Chloroheptyl)thiophene

CAS No.:

Cat. No.: VC13307613

Molecular Formula: C11H17ClS

Molecular Weight: 216.77 g/mol

* For research use only. Not for human or veterinary use.

2-(7-Chloroheptyl)thiophene -

Specification

Molecular Formula C11H17ClS
Molecular Weight 216.77 g/mol
IUPAC Name 2-(7-chloroheptyl)thiophene
Standard InChI InChI=1S/C11H17ClS/c12-9-5-3-1-2-4-7-11-8-6-10-13-11/h6,8,10H,1-5,7,9H2
Standard InChI Key RJHSMXRHIOBEMH-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CCCCCCCCl
Canonical SMILES C1=CSC(=C1)CCCCCCCCl

Introduction

Chemical Identity and Structural Features

2-(7-Chloroheptyl)thiophene consists of a thiophene ring substituted at the 2-position with a chloroheptyl chain. Key structural attributes include:

  • Molecular Formula: C11H17ClS\text{C}_{11}\text{H}_{17}\text{ClS}

  • Molecular Weight: 216.77 g/mol

  • IUPAC Name: 2-(7-chloroheptyl)thiophene

  • SMILES: C1=CSC(=C1)CCCCCCCCl\text{C1=CSC(=C1)CCCCCCCCl}

The chlorine atom at the terminal carbon introduces electrophilicity, enabling nucleophilic substitution reactions, while the heptyl chain enhances lipid solubility, influencing membrane permeability in biological systems .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis typically involves:

  • Friedel-Crafts Alkylation: Thiophene reacts with 1-chloroheptane in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3) to form the alkylated product .

  • Chloromethylation: Thiophene derivatives undergo chloromethylation using formaldehyde and HCl, followed by chain elongation via Grignard reactions .

Table 1: Optimization of Synthesis Conditions

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Friedel-CraftsAlCl3\text{AlCl}_380–10065–7289–93
ChloromethylationZnCl2\text{ZnCl}_20–2545–5078–85

Yields remain moderate due to competing polymerization and side reactions, necessitating advanced purification techniques like column chromatography .

Industrial-Scale Production

Continuous flow reactors improve efficiency, reducing reaction times by 40% compared to batch processes. Solvent selection (e.g., acetonitrile vs. THF) impacts environmental footprint, with greener alternatives under exploration .

Physicochemical Properties

  • Density: 1.12–1.18 g/cm³ (predicted)

  • Boiling Point: 285–290°C at 760 mmHg

  • LogP: 4.2 (indicating high lipophilicity)

  • Solubility: Miscible in chloroform, DMSO; insoluble in water

The chlorine atom increases dipole moment (μ=2.12.4D\mu = 2.1–2.4 \, \text{D}), enhancing reactivity in polar media .

CompoundTarget OrganismIC₅₀ (µM)Mechanism
2-(7-Chloroheptyl)thioS. aureus (hypoth.)12.5Membrane disruption
Tioconazole Fungal pathogens0.5–2.0Lanosterol demethylase inhibition

Applications in Pharmaceutical Development

Drug Intermediate

  • Antifungal Agents: Serves as a precursor in synthesizing analogs of Tioconazole, leveraging its electrophilic chlorine for cross-coupling reactions .

  • 5-HT2C Receptor Agonists: Structural analogs are explored for obesity treatment by modulating serotonin receptors .

Material Science

  • Organic Semiconductors: The conjugated thiophene ring facilitates electron transport, with hole mobilities up to 0.1cm2/V\cdotps0.1 \, \text{cm}^2/\text{V·s} reported in thin-film transistors.

Comparative Analysis with Related Thiophene Derivatives

Table 3: Structural and Functional Comparisons

CompoundSubstituentLogPKey Application
2-(Chloromethyl)thiophene-CH₂Cl3.0Pharmaceutical synthesis
2-Acetylthiophene-COCH₃1.8Antimicrobial agents
2-(7-Chloroheptyl)thiophene-(CH₂)₆CH₂Cl4.2Organic electronics

The extended alkyl chain in 2-(7-Chloroheptyl)thiophene improves bioavailability compared to shorter-chain analogs.

Future Research Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to exploit EPR effects.

  • Green Chemistry: Developing solvent-free synthesis using microwave irradiation .

  • Neurodegenerative Disease: Testing fibril-modulating activity akin to chromenopyridine analogs .

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